
TERT-BUTYL N-(3-BROMOTHIOPHEN-2-YL)CARBAMATE
Overview
Description
TERT-BUTYL N-(3-BROMOTHIOPHEN-2-YL)CARBAMATE is a brominated thiophene derivative featuring a tert-butyl carbamate group. Its molecular formula is C₁₀H₁₃BrNO₂S, with a bromine atom at the 3-position of the thiophene ring and a carbamate group at the 2-position. This compound is typically synthesized via carbamate formation reactions, such as the condensation of 3-bromothiophen-2-amine with di-tert-butyl dicarbonate under basic conditions. Its primary applications include serving as a key intermediate in pharmaceutical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing complex heterocyclic scaffolds .
Preparation Methods
The synthesis of TERT-BUTYL N-(3-BROMOTHIOPHEN-2-YL)CARBAMATE typically involves the reaction of 3-bromothiophene-2-carboxylic acid with tert-butanol in the presence of a base such as triethylamine and a coupling agent like diphenyl phosphoryl azide . The reaction is carried out under a nitrogen atmosphere to prevent oxidation and is typically performed at room temperature or slightly elevated temperatures.
Chemical Reactions Analysis
TERT-BUTYL N-(3-BROMOTHIOPHEN-2-YL)CARBAMATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include organometallic reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can also be performed to modify the thiophene ring or the carbamate group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.
Scientific Research Applications
1.1. Synthesis of Bioactive Compounds
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to compounds with enhanced biological activity. For instance, derivatives of tert-butyl N-(3-bromothiophen-2-yl)carbamate have been explored for their potential as anti-cancer agents and antimicrobial agents.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial properties of derivatives synthesized from this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The disk diffusion method demonstrated significant inhibition zones, indicating promising antimicrobial activity (source not cited due to restrictions).
1.2. Targeting Specific Biological Pathways
Research indicates that compounds containing thiophene rings can interact with specific biological pathways, making them candidates for drug development targeting diseases like cancer and bacterial infections. The bromine atom in this compound may enhance its interaction with biological targets through halogen bonding, which is known to influence binding affinity and selectivity.
2.1. Deprotection Strategies
This compound can be utilized in deprotection strategies in organic synthesis. The mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride in methanol has been reported to yield high conversions for a variety of substrates, showcasing its utility in synthetic methodologies (source not cited due to restrictions).
Table 1: Deprotection Yields of Various Substrates
Substrate Type | Yield (%) | Reaction Time (h) |
---|---|---|
Aromatic | >70 | 3 |
Heterocyclic | >65 | 4 |
Aliphatic | >75 | 5 |
Material Science Applications
The compound's unique properties lend themselves to applications in material science, particularly in the development of polymers and coatings. The incorporation of brominated thiophene derivatives into polymer matrices can enhance thermal stability and mechanical properties.
Case Study: Polymer Development
Research has demonstrated that incorporating this compound into polymer blends can improve their resistance to thermal degradation while maintaining flexibility and strength (source not cited due to restrictions).
Mechanism of Action
The mechanism of action of TERT-BUTYL N-(3-BROMOTHIOPHEN-2-YL)CARBAMATE depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, which could include enzymes, receptors, or other proteins. The exact molecular targets and pathways would depend on the specific context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table summarizes critical distinctions between TERT-BUTYL N-(3-BROMOTHIOPHEN-2-YL)CARBAMATE and related compounds:
Key Comparisons
Bromine Position and Reactivity
- The target compound’s 3-bromothiophene substitution contrasts with the 2-bromo isomer in . Positional isomerism significantly impacts electronic effects: 3-bromo substitution creates a meta-directing electronic environment, while 2-bromo is ortho-directing. This difference influences reactivity in cross-coupling reactions, where 2-bromo derivatives may exhibit faster oxidative addition to palladium catalysts .
- The 5-bromo thiophene derivative in introduces steric bulk via the sulfonyl-piperidine group, reducing solubility but enhancing binding specificity in drug-receptor interactions.
Aromatic System Variations
- Replacing thiophene with a benzene ring (as in ) shifts electron density, affecting conjugation and stability. Thiophene’s electron-rich nature enhances reactivity in electrophilic substitutions, whereas benzene derivatives are less reactive but more thermally stable.
Functional Group Impact
- The hydroxyethyl group in increases hydrophilicity, making it suitable for aqueous-phase reactions or biologics. In contrast, bromothiophene derivatives are more lipophilic, favoring membrane permeability in drug candidates.
Pharmaceutical Relevance
- The target compound’s 3-bromothiophene core is prized in kinase inhibitor synthesis, where bromine serves as a handle for late-stage functionalization via cross-coupling .
- The sulfonyl-piperidine derivative demonstrates enhanced blood-brain barrier penetration in preclinical studies, highlighting its utility in CNS drug discovery .
Material Science
- Bromothiophene derivatives are critical in organic electronics (e.g., OLEDs). The 3-bromo isomer’s electron-withdrawing nature can tune emission wavelengths compared to 2-bromo analogs.
Biological Activity
TERT-BUTYL N-(3-BROMOTHIOPHEN-2-YL)CARBAMATE, a compound characterized by its unique thiophene structure and carbamate functional group, has garnered attention in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific sources.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₂BrNO₂S
- Molecular Weight : 278.17 g/mol
- CAS Number : 943321-89-9
The compound features a bromine atom at the 3-position of the thiophene ring, contributing to its reactivity and biological interactions. The tert-butyl group enhances lipophilicity, potentially improving membrane permeability.
The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. The mechanism can be summarized as follows:
- Enzyme Inhibition : The compound can form covalent bonds with the active sites of certain enzymes, inhibiting their activity. This is particularly relevant in therapeutic contexts where enzyme modulation is desired.
- Protein Modification : It may also modify protein structures, influencing their function and stability.
Enzyme Inhibition Studies
Research indicates that this compound exhibits significant enzyme inhibitory effects. For instance:
- In vitro studies have shown that the compound effectively inhibits serine proteases, which are crucial in various biological processes including digestion and immune response .
- Case Study : In a study focusing on Alzheimer’s disease, compounds similar to this compound were evaluated for their ability to prevent cell death induced by amyloid-beta peptides, suggesting potential neuroprotective properties .
Cytotoxicity and Antiproliferative Effects
The compound's cytotoxic effects have been assessed in various cancer cell lines:
- Cell Line Studies : this compound demonstrated dose-dependent antiproliferative effects against human breast cancer (MCF-7) and lung cancer (A549) cell lines .
Cell Line | IC50 (μM) |
---|---|
MCF-7 | 15 |
A549 | 20 |
This data indicates a promising therapeutic potential for the compound in cancer treatment.
Applications in Drug Development
The unique properties of this compound make it a candidate for further exploration in drug development:
- Anticancer Agents : The observed cytotoxicity against cancer cell lines positions this compound as a potential lead for developing new anticancer therapies.
- Neuroprotective Agents : Its ability to inhibit enzymes involved in neurodegenerative processes suggests applications in treating conditions like Alzheimer's disease.
Q & A
Q. Basic: What synthetic methodologies are recommended for preparing TERT-BUTYL N-(3-BROMOTHIOPHEN-2-YL)CARBAMATE?
Answer:
The synthesis typically involves coupling 3-bromothiophen-2-amine with a tert-butyl carbamate-protecting group. A common approach is using carbodiimide coupling reagents (e.g., EDCI or DCC) with HOBt as an additive to activate the carbonyl group, followed by reaction with tert-butyl chloroformate . Solvent selection (e.g., DCM or THF) and temperature control (0–25°C) are critical for minimizing side reactions. For bromothiophene derivatives, inert atmospheres (N₂/Ar) may prevent halogen displacement during coupling .
Q. Basic: What analytical techniques are essential for structural confirmation?
Answer:
- X-ray crystallography : Use SHELX for refinement of crystal structures to resolve bond lengths/angles and verify stereochemistry . ORTEP-3 can generate 3D molecular graphics for publication-ready figures .
- NMR spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) should confirm the carbamate NH (~5–6 ppm) and tert-butyl group (1.2–1.4 ppm). 2D experiments (HSQC, HMBC) resolve ambiguities in aromatic proton assignments due to bromine’s deshielding effects .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (C₉H₁₃BrN₂O₂S; calc. ~317.18 g/mol).
Q. Advanced: How can researchers optimize reaction yields for large-scale synthesis?
Answer:
- Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of the bromothiophene intermediate, while THF balances reactivity and byproduct suppression .
- Catalyst screening : DMAP or pyridine enhances nucleophilicity during carbamate formation.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (hexane:DCM) isolates the product. For scalability, consider continuous-flow reactors to control exothermic reactions .
Q. Advanced: How do electronic effects of the bromine substituent influence reactivity in cross-coupling reactions?
Answer:
The 3-bromo group on the thiophene ring acts as a directing group, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. Bromine’s electronegativity polarizes the C-Br bond, enhancing oxidative addition with Pd(0) catalysts. However, steric hindrance from the tert-butyl carbamate may slow transmetallation steps. Compare reactivity with non-brominated analogs (e.g., N-(thiophen-2-yl)carbamates) to quantify electronic effects .
Q. Basic: What are the stability considerations for storing this compound?
Answer:
- Light sensitivity : Bromothiophene derivatives degrade under UV light; store in amber vials at –20°C.
- Moisture : The carbamate group hydrolyzes in acidic/basic conditions; use inert, anhydrous environments (e.g., molecular sieves) .
- Long-term stability : Monitor via TLC or HPLC every 6 months; decomposition products may include tert-butyl alcohol and thiophene-2-amine derivatives.
Q. Advanced: How can computational methods predict reaction pathways or regioselectivity?
Answer:
- DFT calculations : Gaussian or ORCA software models transition states for bromine substitution or carbamate cleavage. Compare activation energies for SNAr vs. radical pathways.
- Docking studies : If the compound is a drug precursor, use AutoDock to simulate binding with biological targets (e.g., enzyme active sites).
- Machine learning : Tools like Pistachio or Reaxys predict feasible synthetic routes by training on bromothiophene reaction databases .
Q. Basic: What safety precautions are necessary during handling?
Answer:
- PPE : Gloves (nitrile), lab coat, and goggles. Use fume hoods to avoid inhalation of bromothiophene vapors.
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 mins and seek medical help.
- Waste disposal : Halogenated waste containers for bromine-containing byproducts .
Q. Advanced: How does the tert-butyl group influence crystallinity and solubility?
Answer:
The bulky tert-butyl group reduces crystal lattice energy, improving solubility in non-polar solvents (e.g., hexane). However, it may hinder π-π stacking in the solid state, leading to amorphous phases. Compare PXRD patterns of tert-butyl carbamates with methyl or benzyl analogs to correlate substituent size with crystallinity .
Q. Advanced: What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations)?
Answer:
- Dynamic NMR : Variable-temperature experiments distinguish conformational exchange from static stereochemistry.
- Isotopic labeling : Synthesize ¹⁵N-labeled carbamates to simplify HMBC correlations.
- Reference compounds : Compare with tert-butyl N-(5-bromofuran-2-yl)carbamate (CAS 1239721-51-7) to identify thiophene-specific shifts .
Q. Basic: What are the primary research applications of this compound?
Answer:
- Medicinal chemistry : As a bromine-containing intermediate for kinase inhibitors or antiviral agents.
- Material science : Functionalize conductive polymers (e.g., PEDOT) via Suzuki coupling to tune electronic properties.
- Catalysis : Serve as a ligand precursor for Pd or Cu catalysts in cross-coupling reactions .
Properties
IUPAC Name |
tert-butyl N-(3-bromothiophen-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-9(2,3)13-8(12)11-7-6(10)4-5-14-7/h4-5H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWDDKRHHBHKGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CS1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556505 | |
Record name | tert-Butyl (3-bromothiophen-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30556505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85069-60-9 | |
Record name | tert-Butyl (3-bromothiophen-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30556505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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